![molecular formula C21H26N2O2 B5105855 3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5105855.png)
3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound characterized by the presence of methoxyphenyl and methylphenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylphenylpiperazine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazino]-1-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Shares the methoxyphenyl group but differs in the presence of a propenal group.
3-(4-Methylphenoxy)propionic acid: Contains a methylphenoxy group instead of a methoxyphenyl group.
Uniqueness
3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of methoxyphenyl and methylphenyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-5-3-4-6-20(17)22-13-15-23(16-14-22)21(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11H,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKGMZQCZNUZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
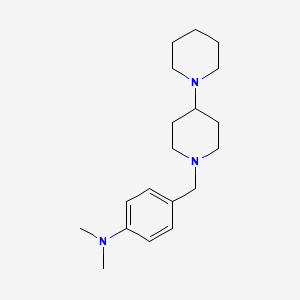
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide](/img/structure/B5105788.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
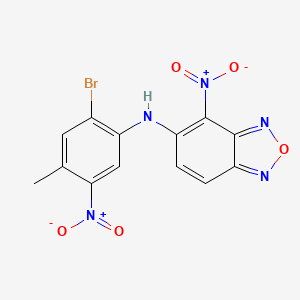
![(5E)-1-(4-chlorophenyl)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5105813.png)
![1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid](/img/structure/B5105814.png)
![N,N-DIMETHYL-N-{4-[1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL}AMINE](/img/structure/B5105823.png)
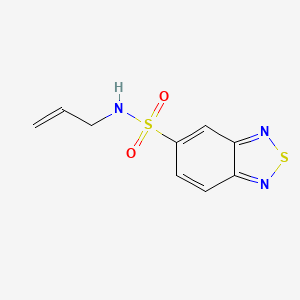
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5105838.png)
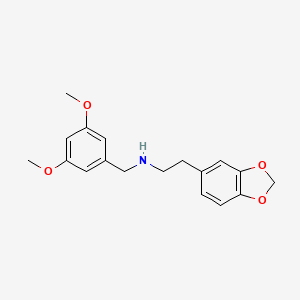
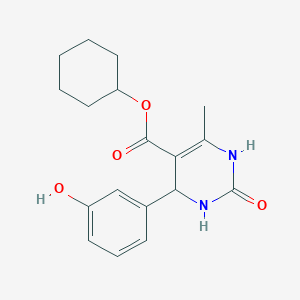
![3-chloro-4-{[1-(2,6-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5105847.png)
